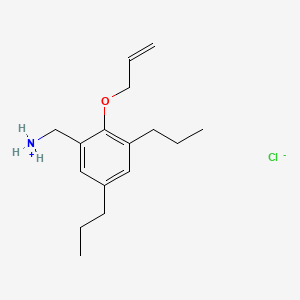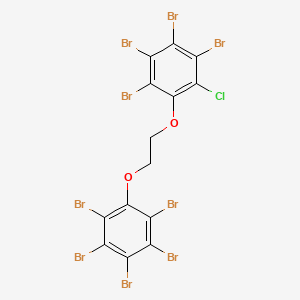
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane is a brominated flame retardant known for its high efficiency in reducing the flammability of various materials. This compound is characterized by its complex molecular structure, which includes multiple bromine atoms, making it highly effective in inhibiting combustion processes.
Métodos De Preparación
The synthesis of 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane typically involves the bromination of phenoxyethane derivatives. The reaction conditions often require the presence of a brominating agent such as bromine or a bromine-containing compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps like:
Bromination: Introduction of bromine atoms into the phenoxyethane structure.
Purification: Removal of by-products and unreacted starting materials.
Crystallization: Formation of the final product in a pure crystalline form.
Análisis De Reacciones Químicas
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated phenoxyethane derivatives with different oxidation states.
Reduction: Reduction reactions may involve the removal of bromine atoms, resulting in less brominated compounds.
Substitution: Halogen exchange reactions where bromine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane has several scientific research applications:
Chemistry: Used as a flame retardant additive in polymers and resins to enhance fire resistance.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant textiles, electronics, and construction materials.
Mecanismo De Acción
The flame-retardant properties of 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane are primarily due to its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction effectively slows down or stops the combustion process, thereby reducing flammability. The molecular targets include the free radicals involved in the combustion chain reactions.
Comparación Con Compuestos Similares
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications but different molecular structure.
Hexabromocyclododecane (HBCD): Known for its use in polystyrene foam insulation, HBCD has a different mechanism of action and environmental impact.
Decabromodiphenyl ether (DecaBDE): Used in various applications but has faced regulatory restrictions due to environmental concerns.
This compound is unique due to its specific molecular structure, which provides a balance between high flame retardancy and stability in various applications.
Propiedades
Número CAS |
68299-27-4 |
|---|---|
Fórmula molecular |
C14H4Br9ClO2 |
Peso molecular |
958.8 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromo-6-chlorophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H4Br9ClO2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |
Clave InChI |
IZPUDUNKMAMNJZ-UHFFFAOYSA-N |
SMILES canónico |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
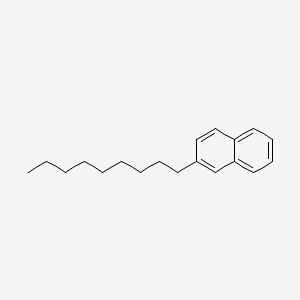
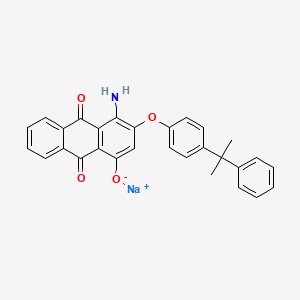
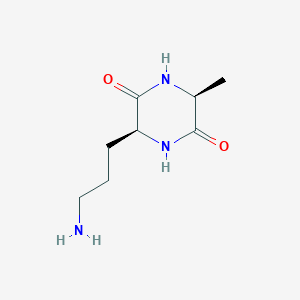

![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)

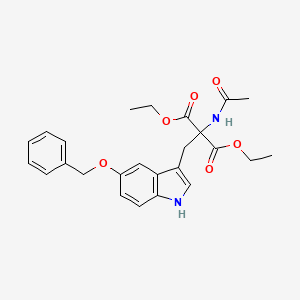

![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
